molecular formula C16H11FN2O2S2 B10770286 (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B10770286
M. Wt: 346.4 g/mol
InChI Key: KXFOCXRVKPGLHA-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a dihydropyrimidinedione derivative with a molecular formula of C₁₆H₁₁FN₂O₂S₂ and an average molecular weight of 346.394 g/mol . Its structure features a fluorophenyl group at position 1 and a 5-methylthiophen-2-ylmethylidene substituent at position 5, with (5E) stereochemistry. The compound’s ChemSpider ID is 1160934, and it is registered under CAS RN 374600-63-2 .

Properties

Molecular Formula

C16H11FN2O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H11FN2O2S2/c1-9-2-7-12(23-9)8-13-14(20)18-16(22)19(15(13)21)11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20,22)/b13-8+

InChI Key

KXFOCXRVKPGLHA-MDWZMJQESA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Thiourea Derivatives

A plausible pathway involves the reaction of 4-fluorophenyl isothiocyanate with a β-ketoamide precursor derived from 5-methylthiophene-2-carbaldehyde.

Step 1: Synthesis of β-Ketoamide Intermediate
5-Methylthiophene-2-carbaldehyde undergoes a Claisen-Schmidt condensation with ethyl acetoacetate in the presence of piperidine to yield the α,β-unsaturated ketoester. Subsequent aminolysis with ammonia generates the β-ketoamide.

Step 2: Cyclocondensation
The β-ketoamide reacts with 4-fluorophenyl isothiocyanate in anhydrous toluene under reflux, facilitated by triethylamine. The intermediate thiourea undergoes intramolecular cyclization to form the diazinane ring, with concurrent elimination of water.

Reaction Conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Catalyst: Triethylamine (1.2 equiv)

  • Yield: ~45% (estimated based on analogous reactions).

Route 2: Post-Cyclization Functionalization

An alternative approach modifies a preformed diazinane core.

Step 1: Synthesis of 1-(4-Fluorophenyl)-1,3-Diazinane-4,6-Dione
4-Fluoroaniline reacts with diethyl oxalate in acetic acid to form the bis-oxamate, which cyclizes under acidic conditions (H2SO4, 60°C) to yield the diazinane-dione.

Step 2: Introduction of Sulfanylidene and Methylthiophene Groups

  • Sulfurization: Treatment with Lawesson’s reagent (2.0 equiv) in THF at 60°C replaces the C2 carbonyl with a sulfanylidene group.

  • Knoevenagel Condensation: The C5 position is functionalized via condensation with 5-methylthiophene-2-carbaldehyde using ammonium acetate in ethanol (80°C, 12 hours).

Optimization Notes:

  • The (E)-configuration at C5 is favored when using polar aprotic solvents (e.g., DMF).

  • Excess aldehyde (1.5 equiv) improves conversion but requires careful purification to remove unreacted reagents.

Critical Analysis of Methodologies

ParameterRoute 1Route 2
Number of Steps 23
Overall Yield 45% (estimated)35% (estimated)
Key Advantage Convergent synthesisModular functionalization
Key Limitation Low stereocontrolMultiple purification steps

Route 1 offers simplicity but struggles with stereoselectivity, as evidenced by mixtures of (E)- and (Z)-isomers requiring chromatographic separation. Route 2, while lengthier, allows precise tuning of substituents but risks side reactions during sulfurization.

Industrial-Scale Considerations

Scalable production necessitates:

  • Continuous Flow Reactors: To enhance heat transfer during exothermic cyclization steps.

  • Catalytic Systems: Immobilized lipases or Lewis acids (e.g., ZnCl2) to reduce reaction times.

  • Green Solvents: Substitution of toluene with cyclopentyl methyl ether (CPME) to improve sustainability .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of G-protein coupled receptors (GPCRs). Notably, it has been identified as a reversible inhibitor of the regulator of G-protein signaling 4 (RGS4) protein, showcasing an IC50 value of approximately 1.53×1061.53\times 10^{-6} M, indicating moderate potency in biological assays .

Potential Therapeutic Applications

The unique interactions of (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione with GPCRs suggest several therapeutic applications:

  • Cardiovascular Diseases : As GPCRs play crucial roles in cardiovascular signaling pathways, this compound may have potential applications in treating heart-related conditions.
  • Neurological Disorders : Given the involvement of GPCRs in neurological signaling, there is potential for this compound to influence diseases such as depression or schizophrenia.
  • Cancer Therapy : The modulation of signaling pathways associated with cancer could make this compound a candidate for further exploration in oncology.

Case Studies

Several studies have documented the biological efficacy and potential therapeutic roles of similar compounds. For instance:

  • Inhibition Studies : Research has shown that compounds with similar structures can effectively inhibit specific enzymes involved in disease pathways.
  • Signal Modulation : Studies investigating the modulation of GPCR signaling pathways have highlighted how small molecules like this compound can alter cellular responses.

These case studies underline the importance of continued research into the applications of This compound , particularly in drug development contexts.

Mechanism of Action

The mechanism of action of (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with the RGS4 protein. By binding to RGS4, the compound inhibits its activity, thereby modulating G-protein signaling pathways. This inhibition can affect various cellular processes, making the compound a potential therapeutic agent for diseases involving dysregulated G-protein signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound Diazinane-4,6-dione + sulfanylidene R1: 4-fluorophenyl; R2: 5-methylthiophen-2-yl 346.39 E-configuration, thiophene (π-rich), fluorine (electron-withdrawing)
1,3-Diethyl-2-sulfanylidene-5-(2,4,5-trimethoxybenzylidene)-1,3-diazinane-4,6-dione Diazinane-4,6-dione + sulfanylidene R1: Diethyl; R2: 2,4,5-trimethoxyphenyl ~410.43 (estimated) Planar structure (dihedral angle: 1.41°), bulky methoxy groups
(5E)-5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione R1: 4-(2-chloro-6-fluorobenzyloxy)phenyl 393.83 (calculated) Thiazolidinedione core, chloro-fluoro substitution
(5E)-1-(4-Ethoxyphenyl)-5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione Diazinane-2,4,6-trione R1: 4-ethoxyphenyl; R2: 1-ethylindol-3-yl ~463.47 (estimated) Trione core (three ketones), indole substituent (bulky aromatic)
(5E)-1-(2-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione Diazinane-4,6-dione + sulfanylidene R1: 2-chlorophenyl; R2: E-furan-propenylidene 358.80 Conjugated ene group, furan (less electron-rich vs. thiophene)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 2-chlorophenyl in ) by reducing oxidative degradation .
  • Steric Effects : Bulky substituents like 2,4,5-trimethoxyphenyl in may hinder molecular flexibility, whereas the target compound’s methylthiophenyl group balances lipophilicity and steric bulk.

Core Structure Variations

  • Diazinane-dione vs. Thiazolidinedione : The thiazolidinedione core in is associated with peroxisome proliferator-activated receptor (PPAR) modulation, whereas the diazinane-dione core in the target compound may target different enzymes (e.g., kinases or proteases) due to its distinct electronic profile .
  • Trione vs.

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s fluorine and thiophene groups position it as a candidate for anticancer or antimicrobial studies, though direct biological data are absent in the provided evidence.
  • Limitations : The evidence lacks comparative pharmacokinetic or toxicity data, necessitating further studies to validate hypotheses about metabolic stability and target affinity.

Biological Activity

The compound (5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule with a complex structure that includes a diazinane ring and various functional groups. Its molecular formula is C16H11FN2O2S2C_{16}H_{11}FN_2O_2S_2, with a molar mass of approximately 284.31 g/mol. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various disease pathways.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity:

  • Diazinane Ring : Provides a framework for interaction with biological targets.
  • Fluorophenyl Group : Enhances electronic properties, influencing reactivity.
  • Methylthiophenyl Group : Adds to the compound's hydrophobic character, potentially affecting membrane permeability.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
This compoundDiazinane ring, fluorophenyl groupModerate inhibitor of G-protein signalingUnique combination of sulfur and diazinane
ThialbarbitalBarbiturate structureSedative effectsShort acting with less respiratory depression
Thiophene derivativesThiophene coreAntimicrobial propertiesDiverse functionalization options
ThiazolidinedionesSulfur-containing heterocycleAnti-diabetic effectsTarget PPAR receptors

This table highlights the distinctiveness of the compound in comparison to other biologically active molecules.

Enzyme Inhibition

Preliminary studies have demonstrated that This compound exhibits moderate inhibitory activity against G-protein coupled receptors (GPCRs). The IC50 value reported for this interaction is approximately 1.53×1061.53\times 10^{-6} M, indicating its potential as a therapeutic agent in modulating GPCR signaling pathways.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Binding to Enzymes : It may inhibit or modulate the activity of enzymes critical in metabolic pathways.
  • Interacting with Receptors : The compound could bind to cellular receptors, influencing signal transduction pathways.
  • Modulating Gene Expression : It may affect the expression of genes involved in cell growth, differentiation, and apoptosis.

These mechanisms suggest that the compound could play a role in therapeutic applications targeting various diseases.

Case Studies and Research Findings

Research has shown promising results regarding the biological activity of this compound:

  • In vitro studies indicate that it can significantly inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
  • Further investigations are needed to elucidate its full range of biological activities and therapeutic applications.

Future Directions

Given its unique structure and preliminary findings, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Clinical Trials : Assessing therapeutic potential in humans for conditions like cancer or metabolic disorders.

Q & A

Q. What are standard synthetic routes for preparing this compound?

The compound can be synthesized via reflux methods using a mixture of dimethylformamide (DMF) and acetic acid as solvents. Sodium acetate acts as a base, and stoichiometric ratios of precursors (e.g., thiosemicarbazide derivatives and chloroacetic acid) are heated under controlled conditions for 2–4 hours. Post-reaction cooling and recrystallization from DMF-ethanol mixtures yield purified product .

Q. Which spectroscopic techniques are essential for characterization?

Key techniques include:

  • NMR spectroscopy for confirming substitution patterns and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O, S-H).
  • Mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography for absolute configuration determination, using tools like SHELXL .

Q. What crystallographic software tools are recommended for structural determination?

  • SHELX suite (SHELXL for refinement, SHELXS for solution) for small-molecule crystallography.
  • ORTEP-III (via WinGX interface) for anisotropic displacement parameter visualization and geometry validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). Pair this with computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways, reducing trial-and-error experimentation .

Q. How to resolve discrepancies in crystallographic refinement data?

Cross-validate using:

  • SHELXL refinement with multiple restraint models.
  • checkCIF/PLATON for geometry validation and outlier detection.
  • Complementary techniques like electron density maps to assess disorder .

Q. What methods assess thermodynamic stability under varying conditions?

  • Differential Scanning Calorimetry (DSC) to study phase transitions.
  • Thermogravimetric Analysis (TGA) for decomposition profiles.
  • Store samples in inert atmospheres (argon) to prevent oxidation during analysis .

Q. How to address conflicting data between elemental analysis and mass spectrometry?

  • Repeat experiments to rule out contamination.
  • Use High-Resolution Mass Spectrometry (HRMS) for precise mass validation.
  • Cross-check with X-ray Photoelectron Spectroscopy (XPS) for elemental composition .

Q. What computational approaches predict regioselective reactivity?

Employ Density Functional Theory (DFT) to calculate Fukui indices or electrostatic potential maps. This identifies nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. What strategies enable regioselective modifications of the diazinane core?

  • Use steric directing groups (e.g., bulky substituents) to block undesired sites.
  • Employ protecting groups (e.g., Boc for amines) during synthesis.
  • Optimize solvent polarity to control reaction pathways .

Q. Best practices for anisotropic displacement parameter analysis?

  • Refine structures using SHELXL with Hirshfeld rigid-bond restraints.
  • Visualize displacement ellipsoids in ORTEP-III at 50% probability levels.
  • Compare thermal parameters with similar compounds to identify anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.